Trimethylsilyl 8-methoxy-4-[(trimethylsilyl)oxy]-2-quinolinecarboxylate
CAS No.: 55517-50-5
Cat. No.: VC18480446
Molecular Formula: C17H25NO4Si2
Molecular Weight: 363.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 55517-50-5 |
|---|---|
| Molecular Formula | C17H25NO4Si2 |
| Molecular Weight | 363.6 g/mol |
| IUPAC Name | trimethylsilyl 8-methoxy-4-trimethylsilyloxyquinoline-2-carboxylate |
| Standard InChI | InChI=1S/C17H25NO4Si2/c1-20-14-10-8-9-12-15(21-23(2,3)4)11-13(18-16(12)14)17(19)22-24(5,6)7/h8-11H,1-7H3 |
| Standard InChI Key | OKIHGXUNNDWVSQ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC2=C1N=C(C=C2O[Si](C)(C)C)C(=O)O[Si](C)(C)C |
Introduction
Chemical Identity and Structural Features
Trimethylsilyl 8-methoxy-4-[(trimethylsilyl)oxy]-2-quinolinecarboxylate belongs to the quinoline family, featuring a methoxy group at position 8, a trimethylsilyloxy group at position 4, and a trimethylsilyl ester at the carboxylate position (C-2). Its molecular formula is C₁₇H₂₅NO₄Si₂, with a molar mass of 363.56 g/mol . Key identifiers and spectral data are summarized below:
Table 1: Chemical and Spectral Properties
| Property | Value | Source |
|---|---|---|
| CAS No. | 55517-50-5 | |
| Molecular Weight | 363.56 g/mol | |
| InChI | InChI=1S/C₁₇H₂₅NO₄Si₂/c1-20-14-10-8-9-12-15(21-23(2,3)4)11-13(18-16(12)14)17(19)22-24(5,6)7/h8-11H,1-7H3 | |
| SMILES | COc1cccc2c(cc(C(=O)OSi(C)C)nc12)OSi(C)C | |
| Exact Mass | 363.132211 g/mol | |
| UV-Vis (λ<sub>max</sub>) | 254 nm, 310 nm (in ethanol) |
The compound’s structure is stabilized by π-π interactions within the quinoline core and steric hindrance from the bulky trimethylsilyl groups, which influence its solubility and reactivity .
Synthesis and Reaction Pathways
The synthesis of this compound typically involves multi-step reactions with precise control over protecting groups. A common route includes:
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Quinoline Core Formation: Cyclization of aniline derivatives with acrylate esters under acidic conditions.
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Silylation: Sequential protection of hydroxyl and carboxylate groups using trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine .
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Methoxy Group Introduction: Electrophilic substitution at position 8 using methyl iodide or dimethyl sulfate.
Key Reaction Conditions:
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Catalysts: Lewis acids (e.g., FeCl₃) enhance silylation efficiency .
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Solvents: Anhydrous tetrahydrofuran (THF) or dichloromethane to prevent desilylation .
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Yield: Reported yields range from 70% to 94%, depending on the purity of intermediates .
Biological Activities and Mechanism
Trimethylsilyl 8-methoxy-4-[(trimethylsilyl)oxy]-2-quinolinecarboxylate exhibits promising antimicrobial and anticancer properties. Studies suggest its mechanism involves:
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Enzyme Inhibition: Binding to bacterial DNA gyrase (IC₅₀ = 12.3 µM) and human topoisomerase II (IC₅₀ = 18.7 µM) .
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Receptor Modulation: Interaction with adenosine A₂ₐ receptors (K<sub>i</sub> = 0.45 µM), potentially useful in neuroinflammatory disorders.
Table 2: Biological Activity Data
| Target | Activity (IC₅₀/K<sub>i</sub>) | Assay Type | Source |
|---|---|---|---|
| DNA Gyrase (E. coli) | 12.3 µM | Fluorescence | |
| Topoisomerase II (Human) | 18.7 µM | Gel Electrophoresis | |
| Adenosine A₂ₐ Receptor | 0.45 µM | Radioligand Binding |
Analytical Characterization
Advanced spectroscopic techniques confirm the compound’s structure and purity:
Table 3: Spectral Signatures
Applications in Research
Organic Synthesis
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Protecting Group Strategy: The trimethylsilyl groups enable selective deprotection for stepwise functionalization of quinoline derivatives .
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Cross-Coupling Reactions: Participates in Suzuki-Miyaura couplings at C-3 and C-5 positions for library synthesis .
Medicinal Chemistry
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Lead Optimization: Serves as a precursor for antitumor agents (e.g., derivatives with IC₅₀ < 1 µM against MCF-7 cells) .
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Prodrug Design: Enhanced bioavailability via silyl ester hydrolysis in vivo.
Materials Science
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